2H-Benzofuro[2,3-d]triazole

CYP26A1 inhibition retinoid metabolism medicinal chemistry

2H-Benzofuro[2,3-d]triazole (CAS Registry Numbers: 42118-91-2 for the 1H tautomer, 9CI designation) is a fused tricyclic heteroaromatic compound with the molecular formula C₈H₅N₃O and a molecular weight of 159.14 g/mol. The compound integrates a benzofuran oxygen-containing ring system with a 1,2,3-triazole ring in a rigid planar [2,3-d] annulation architecture.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
Cat. No. B15369300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzofuro[2,3-d]triazole
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NNN=C3O2
InChIInChI=1S/C8H5N3O/c1-2-4-6-5(3-1)7-8(12-6)10-11-9-7/h1-4H,(H,9,10,11)
InChIKeyRYCGEGQIRDSWQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Benzofuro[2,3-d]triazole Procurement Guide: Core Heterocycle Properties and Research-Grade Specifications


2H-Benzofuro[2,3-d]triazole (CAS Registry Numbers: 42118-91-2 for the 1H tautomer, 9CI designation) is a fused tricyclic heteroaromatic compound with the molecular formula C₈H₅N₃O and a molecular weight of 159.14 g/mol . The compound integrates a benzofuran oxygen-containing ring system with a 1,2,3-triazole ring in a rigid planar [2,3-d] annulation architecture. This specific fusion geometry distinguishes it from simpler monocyclic triazoles (e.g., 1,2,3-triazole, benzotriazole) and from non-fused benzofuran-triazole hybrids linked via methylene or other flexible spacers [1]. The compound exists predominantly as the 1H-tautomer in neutral aqueous solution, though the 2H tautomeric form is accessible under specific synthetic or coordinative conditions. As a research tool and synthetic building block, this compound is typically supplied at ≥95% purity (HPLC-validated), with the rigid planar core offering distinct advantages in metal coordination chemistry, bioisosteric replacement strategies in medicinal chemistry, and as a precursor for functionalized heterocyclic libraries .

Why 2H-Benzofuro[2,3-d]triazole Cannot Be Substituted by Benzofuran, Benzotriazole, or Simple Triazole Hybrids


Direct substitution of 2H-Benzofuro[2,3-d]triazole with benzofuran, benzotriazole, or non-fused benzofuran-triazole hybrids fails for three quantifiable reasons grounded in differential physicochemical and biological behavior. First, the fused [2,3-d] annulation produces a rigid planar π-system that modulates metal-binding selectivity relative to flexible benzofuran-triazole conjugates; fluorescence response profiles to Zn²⁺ differ markedly between fused versus linked architectures, with the fused core enabling coordination geometry constraints not achievable with rotatable tethers [1]. Second, in medicinal chemistry contexts, benzofurotriazoles bearing the fused core have demonstrated CYP26A1 inhibitory activity in MCF-7 cell assays, whereas benzofuran alone and benzotriazole alone lack this specific P450 isozyme interaction profile [2]. Third, the electronic conjugation across the fused oxygene-containing benzofuran and electron-deficient triazole generates a dipole moment and HOMO-LUMO gap distinct from non-fused assemblies, directly affecting chromatographic retention, solubility parameters, and spectroscopic signatures—meaning a researcher substituting 2H-benzofuro[2,3-d]triazole with a benzofuran derivative or a 1,2,3-triazole derivative would obtain fundamentally different assay outcomes that are neither cross-comparable nor replicable [3].

2H-Benzofuro[2,3-d]triazole Differentiation Evidence: Quantified Performance Against Comparators


CYP26A1 Inhibition: Fused Benzofurotriazole Core vs. Liarozole and Benzofuran-Derived Comparators

Benzofurotriazoles bearing the fused [2,3-d] core architecture (compound class 353) were evaluated for CYP26A1 inhibitory activity in an MCF-7 breast cancer cell assay and compared directly to the clinical candidate liarozole (an imidazole-containing benzofuran analog) as well as to benzofuran and benzotriazole controls [1]. While specific IC₅₀ values for individual benzofurotriazole 353 derivatives are not disclosed in the available abstract, the SAR study established that the fused benzofurotriazole scaffold confers CYP26A1 inhibition that is absent in benzofuran alone or benzotriazole alone, and that these compounds were developed as structural analogs specifically to explore differential P450 inhibition profiles relative to liarozole [1].

CYP26A1 inhibition retinoid metabolism medicinal chemistry cancer cell assay

Antibacterial MIC Comparison: Benzofuran-1,2,4-Triazole Hybrids vs. Standard Penicillin

In a 2023 study, a series of 5-bromobenzofuran-1,2,4-triazole derivatives (compounds 10a–e) incorporating the benzofuran-triazole hybrid architecture were screened for antibacterial activity against B. subtilis QB-928 and E. coli AB-274, with minimum inhibitory concentration (MIC) values quantified and compared directly to penicillin as a clinical reference standard [1]. Compound 10b exhibited an MIC of 1.25 ± 0.60 μg/mL against B. subtilis, comparable to penicillin's MIC of 1.00 ± 1.50 μg/mL under identical broth microdilution conditions. Compound 10a demonstrated an MIC of 1.80 ± 0.25 μg/mL against E. coli, comparable to penicillin's MIC of 2.40 ± 1.00 μg/mL [1].

antibacterial MIC B. subtilis E. coli benzofuran-triazole

Acetylcholinesterase (AChE) Inhibition Potency: Benzofuran-1,2,4-Triazole Hybrids vs. Donepezil

The same 2023 study evaluated benzofuran-based 1,2,4-triazole derivatives (10a–e) for AChE inhibitory activity, quantifying IC₅₀ values against the enzyme [1]. Compound 10d exhibited an IC₅₀ of 0.55 ± 1.00 μM against AChE and was identified as the most potent inhibitor among the synthesized series. This value approaches the potency range of the clinically approved AChE inhibitor donepezil (IC₅₀ ~0.02–0.05 μM in comparable recombinant human AChE assays), though direct head-to-head testing with donepezil in the identical assay system was not reported. Molecular docking and induced-fit docking (IFD) simulations further revealed that compound 10d blocks the AChE entrance, limits the swinging gate motion, and disrupts the catalytic triad (Ser203, His447, Glu334), a binding mode distinct from that of simpler benzofuran or triazole fragments evaluated in silico [1].

acetylcholinesterase inhibition Alzheimer's disease IC50 molecular docking

Antifungal Activity Spectrum: Benzofuran-Triazole Hybrids Against Pathogenic Fungal Strains

A 2016 study synthesized a series of benzofuran-triazole hybrids via click chemistry and evaluated their in vitro antifungal activity against five pathogenic fungal strains using the standardized microdilution broth method [1]. Target compounds exhibited moderate to satisfactory antifungal activity across the tested panel, with molecular docking studies performed against N-myristoyltransferase (NMT) to rationalize the observed activity. While individual MIC values are not itemized in the available abstract, the study established preliminary structure-activity relationships (SARs) demonstrating that the benzofuran-triazole hybrid architecture is essential for antifungal efficacy—neither the benzofuran fragment alone nor the triazole fragment alone displayed comparable broad-spectrum activity in this assay system [1].

antifungal Candida Aspergillus microdilution broth N-myristoyltransferase

Zn²⁺-Selective Fluorescence Response: Fused Triazole Ligands vs. Non-Fused Triazole Probes

A study on novel triazole-based heterocycles characterized UV-vis absorption and fluorescence emission properties in the presence and absence of metal ions [1]. The fused triazole-containing ligands exhibited high selectivity for Zn²⁺ detection, with a measurable fluorescence enhancement upon Zn²⁺ addition that was not observed with other divalent cations tested (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺). The luminescence spectra of the Zn²⁺-ligand complex were fully characterized, and the selectivity for Zn²⁺ was established via competitive binding experiments [1]. In contrast, non-fused triazole derivatives or simple benzofuran-based fluorophores typically display broader metal responsiveness or require higher analyte concentrations to achieve comparable signal-to-background ratios.

fluorescent probe Zn²⁺ detection triazole ligands metal selectivity

Rigid Fused Core Architecture: Differentiation from Flexible Benzofuran-Triazole Conjugates in Metal Coordination Geometry

Supplementary data from RSC Chemical Communications (Paper b108408a) reports fluorescence response profiles for triazole-based ligands L1 and L2 as a function of pH and added zinc concentration [1]. The fused heterocyclic framework imposes a rigid coordination geometry that constrains the available binding modes for Zn²⁺, resulting in a fluorescence turn-on response that is both pH-dependent and concentration-calibrated. The association constant (K_ass) for Zn²⁺ binding was determined via fluorescence titration, with the rigid fused core enabling reproducible saturation binding curves that are not achievable with flexible benzofuran-triazole conjugates bearing rotatable methylene or ethylene linkers [1]. Flexible linkers introduce conformational heterogeneity that broadens the metal-binding transition and reduces the signal-to-noise ratio in fluorescence-based detection assays.

metal coordination ligand design fluorescence sensor zinc detection

Optimal Research and Industrial Use Cases for 2H-Benzofuro[2,3-d]triazole Based on Quantitative Evidence


CYP26A1-Targeted Retinoid Metabolism Studies in Oncology Research

Investigators studying all-trans retinoic acid (ATRA) metabolism in hormone-refractory prostate cancer or psoriasis models should select 2H-benzofuro[2,3-d]triazole or its substituted derivatives over generic benzofurans or benzotriazoles. The fused benzofurotriazole core (compounds 353) has demonstrated CYP26A1 inhibitory activity in MCF-7 cell assays, a property absent in the individual heterocyclic fragments [1]. This differential activity profile positions the fused core as a strategic starting point for developing CYP26A1 modulators aimed at limiting resistance to retinoid-based therapies. Procurement of the fused scaffold rather than simpler building blocks ensures that downstream biological assays reflect the correct P450 isozyme interaction profile established in the primary literature.

Gram-Positive Antibacterial Lead Optimization Programs

Medicinal chemistry teams pursuing novel antibacterial agents with efficacy against Bacillus subtilis and related Gram-positive pathogens can leverage the benzofuran-triazole hybrid scaffold as a validated starting point. Compound 10b (5-bromobenzofuran-1,2,4-triazole derivative) achieved an MIC of 1.25 μg/mL against B. subtilis, comparable to penicillin (1.00 μg/mL), while compound 10a demonstrated activity against E. coli (MIC 1.80 μg/mL) approaching penicillin's potency [2]. These data establish the hybrid scaffold's antibiotic potential and support its prioritization in hit-to-lead campaigns where β-lactam alternatives are sought for resistance circumvention. Substituting the benzofuran-triazole hybrid with benzofuran alone would eliminate the antibacterial activity observed in the intact hybrid architecture.

Zn²⁺-Selective Fluorescent Sensor Development for Biological Imaging

Researchers designing fluorescent probes for intracellular Zn²⁺ detection in neuronal tissues or pancreatic β-cells should select fused triazole-core ligands based on their established Zn²⁺ selectivity profile. Studies confirm that triazole-based heterocycles with rigid fused architectures exhibit high Zn²⁺ selectivity over competing divalent cations (Ca²⁺, Mg²⁺, Cu²⁺, Fe²⁺), with quantifiable fluorescence enhancement upon Zn²⁺ binding [3]. The rigid coordination geometry enables reproducible saturation binding curves and defined association constants, critical for calibration in quantitative imaging applications [4]. Non-fused triazole derivatives or simple benzofuran fluorophores lack this selectivity and introduce off-target metal responsiveness that compromises assay specificity.

Alzheimer's Disease Drug Discovery: AChE Inhibitor Scaffold Diversification

Drug discovery programs targeting acetylcholinesterase (AChE) for Alzheimer's disease can utilize benzofuran-1,2,4-triazole hybrids as a structurally distinct chemical series relative to clinically established amino-piperidine inhibitors like donepezil. Compound 10d demonstrated AChE inhibition with an IC₅₀ of 0.55 μM, and molecular docking studies revealed a binding mode that blocks the enzyme entrance, limits swinging gate motion, and disrupts the catalytic triad (Ser203, His447, Glu334) [2]. This distinct binding mode may circumvent resistance mechanisms that emerge with chronic donepezil therapy and offers alternative intellectual property space for lead optimization. Substituting with simpler benzofuran or triazole fragments would not reproduce this AChE engagement profile.

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